2-(Tert-butoxycarbonylamino)hex-4-ynoic acid

Description

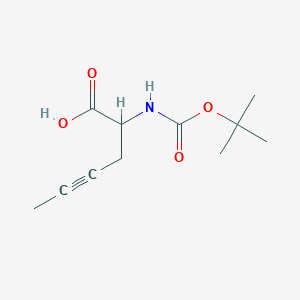

2-(Tert-butoxycarbonylamino)hex-4-ynoic acid is an organic compound with the molecular formula C₁₁H₁₇NO₄. It is a derivative of hexynoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,7H2,1-4H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEYSZDBMIOXDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183500-60-9 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}hex-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of Diethyl Aminomalonate

The foundational synthesis begins with diethyl aminomalonate, which undergoes N-Boc protection using di-tert-butyl dicarbonate [(Boc)₂O] in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Key parameters include:

- Reaction Conditions : 5.92 mmol aminomalonate, 4 mL Et₃N, and 1.93 g (Boc)₂O in 15 mL THF under overnight stirring.

- Workup : Ethyl acetate extraction followed by sodium sulfate drying and silica gel chromatography (hexanes:ethyl acetate = 4:1).

- Yield : 70% for diethyl 2-tert-butoxycarbonylaminomalonate (13).

This step establishes the Boc-protected intermediate critical for subsequent functionalization.

Alkynyl Side Chain Introduction

Propargylation of the malonate ester is achieved through nucleophilic alkylation. While explicit details are abbreviated in the source material, the general protocol involves:

- Reagents : Propargyl bromide or analogous alkynyl electrophiles.

- Base : Likely Et₃N or K₂CO₃ to deprotonate the malonate α-hydrogen.

- Solvent : Polar aprotic solvents such as THF or DMF.

The resulting diethyl 2-Boc-aminohex-4-ynoate undergoes ester hydrolysis to yield the target compound.

Ester Hydrolysis to Carboxylic Acid

The final step employs lithium hydroxide (LiOH) for saponification:

- Conditions : 0.19 mmol methyl ester derivative in THF/H₂O (2:1) with 1 M LiOH (0.35 mL) at 0°C → room temperature.

- Workup : Acidification with HCl (1 M), ethyl acetate extraction, and solvent evaporation.

- Yield : 99.5% for this compound (1b).

Reaction Optimization and Mechanistic Insights

Boc Protection Efficiency

Comparative studies suggest that Et₃N outperforms alternative bases (e.g., DMAP) in minimizing side reactions during Boc activation. The use of THF as a solvent ensures homogeneity, while chromatography purification eliminates residual (Boc)₂O.

Alkynylation Challenges

Propargyl bromide’s volatility necessitates slow addition under inert atmosphere. Steric hindrance at the malonate α-position may reduce alkylation efficiency, though this is mitigated by excess electrophile and prolonged reaction times.

Hydrolysis Selectivity

LiOH in THF/H₂O selectively cleaves the methyl ester without epimerization or alkyne degradation. Mild conditions (0°C → RT) prevent β-elimination, preserving the hex-4-ynoic acid backbone.

Comparative Analysis with Alternative Methods

While the above route is predominant, analogous strategies include:

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonylamino)hex-4-ynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-(Tert-butoxycarbonylamino)hex-4-ynoic acid serves as a crucial intermediate in the synthesis of peptide-based pharmaceuticals. Its protected amine group enhances the stability and bioavailability of peptides, making it an essential component in the design of new drugs targeting various diseases .

Peptide Synthesis

The compound's terminal alkyne functionality allows for its incorporation into peptide chains, facilitating further modifications through click chemistry. This property is particularly advantageous for developing novel drug delivery systems and bioimaging probes.

Biochemical Research

Enzyme Inhibitors and Protein Interactions

In biochemical studies, this compound is utilized to investigate enzyme inhibitors and protein interactions. These studies provide insights into metabolic pathways and potential therapeutic targets, aiding in the understanding of disease mechanisms .

Therapeutic Applications

Research involving this compound often focuses on its reactivity with biological targets, which is crucial for evaluating its therapeutic potential and safety profile.

Organic Synthesis

Versatile Building Block

The compound is recognized as a versatile building block in organic synthesis. Its unique combination of functional groups enables chemists to create complex molecules with diverse properties. The alkyne group can participate in various reactions, allowing for the synthesis of compounds with specific functionalities tailored for particular applications.

Material Science

Development of Functional Polymers

In material science, this compound plays a role in developing novel materials such as polymers. The alkyne functionality can be exploited in polymerization reactions, while the protected amine can be further functionalized to enhance the material's properties for applications like drug delivery and biomaterials .

Analytical Chemistry

Detection and Quantification Methods

This compound is employed in analytical chemistry for detecting and quantifying amino acids and related compounds. Its use aids in quality control processes and research analyses, ensuring accurate measurements and assessments in various experimental setups .

Summary Table of Applications

| Field | Application | Key Features |

|---|---|---|

| Pharmaceutical Development | Key intermediate in drug synthesis | Enhances stability and bioavailability of peptides |

| Biochemical Research | Study of enzyme inhibitors and protein interactions | Insight into metabolic pathways |

| Organic Synthesis | Versatile building block for complex molecules | Unique combination of functional groups |

| Material Science | Development of functional polymers | Tailored properties for drug delivery vehicles |

| Analytical Chemistry | Detection and quantification of amino acids | Aids in quality control and research analysis |

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonylamino)hex-4-ynoic acid involves its reactivity due to the presence of the alkyne group and the Boc-protected amino group. The alkyne group can participate in cycloaddition reactions, while the Boc group can be removed under acidic conditions to reveal the free amino group, which can then engage in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

2-(Tert-butoxycarbonylamino)hex-5-ynoic acid: Similar structure but with the alkyne group at a different position.

2-(Tert-butoxycarbonylamino)pent-4-ynoic acid: Similar structure but with a shorter carbon chain.

2-(Tert-butoxycarbonylamino)hex-4-enoic acid: Similar structure but with an alkene group instead of an alkyne.

Uniqueness

2-(Tert-butoxycarbonylamino)hex-4-ynoic acid is unique due to its specific positioning of the alkyne group and the Boc-protected amino group, which provides distinct reactivity and versatility in synthetic applications.

Biological Activity

2-(Tert-butoxycarbonylamino)hex-4-ynoic acid is a compound of interest in biochemical research, particularly for its potential applications in drug development and molecular biology. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and implications for therapeutic use.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C15H23NO5

- Molecular Weight : 297.35 g/mol

- CAS Number : 183500-60-9

The structure features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amino groups. The presence of the hex-4-ynoic acid moiety indicates potential reactivity due to the alkyne functional group.

Interaction Studies

Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes and receptors. Notably, studies have focused on its role as a potential histone deacetylase (HDAC) inhibitor, which is crucial in regulating gene expression and cellular processes.

-

HDAC Inhibition :

- HDACs are enzymes involved in the removal of acetyl groups from histones, affecting chromatin structure and gene expression. Inhibition of HDACs can lead to increased acetylation of histones, promoting transcriptional activation.

- Preliminary data suggest that compounds similar to this compound show IC50 values ranging from 14 to 67 nM against various HDAC isoforms, indicating potent inhibitory activity .

- Selectivity :

- Potential Therapeutic Applications :

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Mannich Reaction : This method allows for the formation of β-amino acids by reacting aldehydes with amines and enolates. The diastereoselectivity observed in these reactions can be leveraged to create specific analogs with enhanced biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their mechanisms and potential applications:

- Inhibition Profiles :

- Structural Modifications :

- Biochemical Pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.